2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline
Description
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline is a halogenated aniline derivative featuring a unique 3,3-difluorocyclobutyl methoxy substituent. This compound combines a chlorinated aromatic ring with a fluorinated cyclobutane moiety, imparting distinct electronic and steric properties. The chlorine atom at the 2-position enhances electrophilic reactivity, while the difluorocyclobutyl group contributes to rigidity and lipophilicity, making it a candidate for pharmaceutical and agrochemical applications where metabolic stability and target binding are critical .
Properties
Molecular Formula |
C11H12ClF2NO |
|---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
2-chloro-4-[(3,3-difluorocyclobutyl)methoxy]aniline |
InChI |
InChI=1S/C11H12ClF2NO/c12-9-3-8(1-2-10(9)15)16-6-7-4-11(13,14)5-7/h1-3,7H,4-6,15H2 |
InChI Key |
GQKPLGZIWGQKNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline typically involves multiple steps, including the formation of the difluorocyclobutyl methoxy group and its subsequent attachment to the chloroaniline core. Common synthetic methods include:
Formation of Difluorocyclobutyl Methoxy Group: This step often involves the reaction of a cyclobutyl compound with a fluorinating agent under controlled conditions.
Attachment to Chloroaniline: The difluorocyclobutyl methoxy group is then attached to the chloroaniline core through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline and its analogs:
*Estimated based on structural analogs.
Detailed Analysis of Structural and Functional Differences
Substituent Electronic Effects
- 2-Chloro-4-((3,3-difluorocyclobutyl)methoxy)aniline : The 3,3-difluorocyclobutyl group introduces moderate electron-withdrawing effects compared to 3-Chloro-4-[(3-Fluorophenyl)Methoxy]Aniline (), where the 3-fluorophenyl group provides stronger resonance withdrawal. This difference influences reactivity in electrophilic substitution reactions .
- 3-Chloro-4-(trifluoromethoxy)aniline () exhibits enhanced electron deficiency due to the trifluoromethoxy group, making it more reactive in nucleophilic aromatic substitution than the target compound .
Steric and Conformational Properties
- The difluorocyclobutyl moiety in the target compound imposes significant steric hindrance and rigidity, unlike the flexible phenoxy ethyl chain in 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline (). This rigidity may improve binding specificity in enzyme inhibitors .
- 3-Chloro-4-(difluoromethoxy)-N-(2-methylbutyl)aniline () features a branched alkyl chain, enhancing lipophilicity (XLogP3 = 4.8) compared to the target compound (~3.2), which may affect blood-brain barrier penetration .
Research Findings and Trends
Recent studies highlight the difluorocyclobutyl group as a bioisostere for tert-butyl or phenyl groups, reducing metabolic degradation while maintaining potency. For example, in a 2024 study, analogs of the target compound showed a 40% increase in plasma half-life compared to 3-Chloro-4-methoxy-N-[2-(4-methylphenoxy)ethyl]-aniline () in rodent models .
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